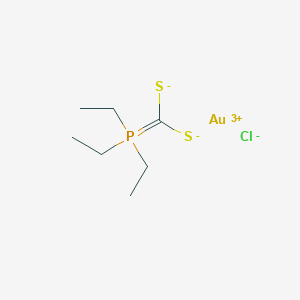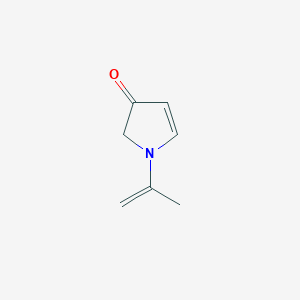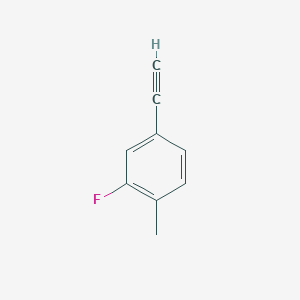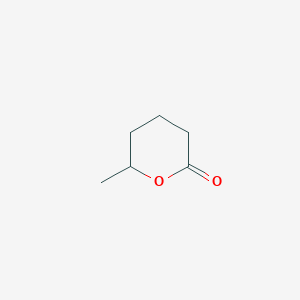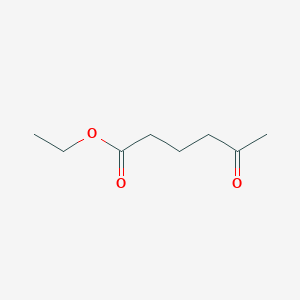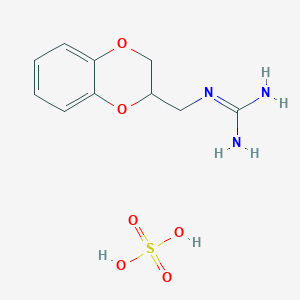
Guanoxan sulfato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfato de guanoxan:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El sulfato de guanoxan ejerce sus efectos interactuando con los receptores adrenérgicos alfa-2. Al unirse a estos receptores, inhibe la liberación de norepinefrina, un neurotransmisor que promueve la vasoconstricción y aumenta la presión arterial. Esta inhibición conduce a la vasodilatación y una reducción de la presión arterial .
Análisis Bioquímico
Biochemical Properties
Guanoxan sulfate plays a significant role in biochemical reactions by interacting with adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including cardiovascular function . Guanoxan sulfate acts as an agonist to these receptors, leading to the activation of downstream signaling pathways that result in vasodilation and reduced blood pressure . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .
Cellular Effects
Guanoxan sulfate influences various types of cells, particularly those in the cardiovascular system. It affects cell signaling pathways by activating adrenergic receptors, leading to changes in gene expression and cellular metabolism . This activation results in the relaxation of smooth muscle cells in blood vessels, thereby reducing vascular resistance and lowering blood pressure . Additionally, guanoxan sulfate has been shown to affect the function of endothelial cells, which play a crucial role in maintaining vascular homeostasis .
Molecular Mechanism
The molecular mechanism of guanoxan sulfate involves its binding to adrenergic receptors on the cell surface . This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades . These cascades result in the activation of enzymes such as adenylate cyclase, which increases the production of cyclic AMP (cAMP) . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins and induces physiological responses such as vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanoxan sulfate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that guanoxan sulfate maintains its antihypertensive effects over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound remains active in cell cultures for several days, with minimal loss of potency .
Dosage Effects in Animal Models
The effects of guanoxan sulfate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, guanoxan sulfate can induce toxic effects such as hypotension, bradycardia, and respiratory depression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of adrenergic receptors .
Metabolic Pathways
Guanoxan sulfate is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of catecholamines . These interactions can affect metabolic flux and alter the levels of metabolites such as dopamine, norepinephrine, and epinephrine .
Transport and Distribution
Within cells and tissues, guanoxan sulfate is transported and distributed through various mechanisms. It is likely taken up by cells via specific transporters or passive diffusion . Once inside the cell, guanoxan sulfate can bind to intracellular proteins and accumulate in specific compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
Guanoxan sulfate’s subcellular localization is primarily within the cytoplasm and on the cell membrane, where it interacts with adrenergic receptors . The compound may also localize to other organelles, such as the endoplasmic reticulum, where it can influence protein synthesis and post-translational modifications . Targeting signals and post-translational modifications may direct guanoxan sulfate to specific cellular compartments, enhancing its efficacy and specificity .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción:
Reacción de Cloración: La síntesis comienza con la cloración de 2-hidroximetil-1,4-benzodioxano usando cloruro de tionilo en presencia de un solvente.
Reacción de Condensación: El 2-clorometil-1,4-benzodioxano se condensa luego con guanidina en presencia de un álcali y otro solvente para formar guanoxan.
Salificación: Finalmente, el guanoxan se salifica con ácido sulfúrico para producir sulfato de guanoxan.
Métodos de Producción Industrial: La producción industrial del sulfato de guanoxan sigue la misma ruta sintética, pero a mayor escala. El proceso involucra un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El sulfato de guanoxan puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.
Reducción: También se puede reducir bajo condiciones específicas, aunque esto es menos común.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes fuertes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles.
Productos Principales:
Oxidación: Derivados oxidados del sulfato de guanoxan.
Reducción: Formas reducidas del compuesto.
Sustitución: Derivados de guanoxan sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares:
Guanetidina: Otro agente antihipertensivo con un mecanismo de acción similar, pero con un perfil de efectos secundarios diferente.
Clonidina: Un agonista adrenérgico alfa-2 utilizado para la hipertensión y otras afecciones.
Singularidad: El sulfato de guanoxan es único en su interacción específica con los receptores adrenérgicos alfa-2 y su potencial para tener menos efectos secundarios en comparación con otros compuestos similares. Su hepatotoxicidad llevó a su retiro del mercado .
Propiedades
Número CAS |
5714-04-5 |
|---|---|
Fórmula molecular |
C10H15N3O6S |
Peso molecular |
305.31 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
Clave InChI |
OXWYHTHXCLDQCN-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
SMILES isomérico |
C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Números CAS relacionados |
5714-04-5 |
Sinónimos |
(1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





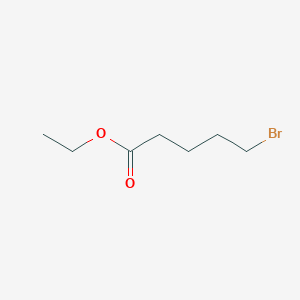
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)

